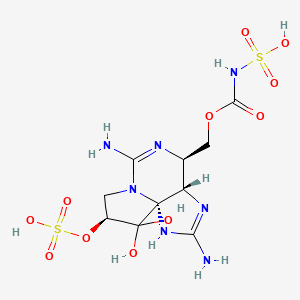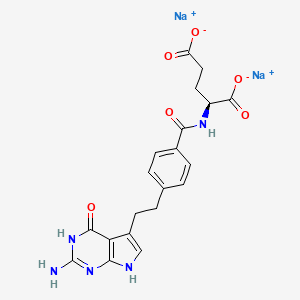
ANHYDROPERFORINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydroperforine is a natural compound that belongs to the alkaloids category . It is derived from the seeds of Haplophyllum perforatum . The compound appears as light yellow crystals .
Molecular Structure Analysis
Anhydroperforine has a molecular formula of C18H23NO4 and a molecular weight of 317.39 . A complete x-ray structural investigation has been made of the alkaloid anhydroperforine . The crystals are rhombic with dimensions a=17.425 (5) Å, b=8.166 Å, c=11.284 (5) Å, z=4, space group P2 1 2 1 2 1 .Physical And Chemical Properties Analysis
Anhydroperforine is a light yellow crystalline substance . It is soluble in ether, benzol, and chloroform . The compound has a melting point of 143-144°C (ethanol) .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Anhydroperforine has been studied for its crystal and molecular structure. The x-ray structural investigation of anhydroperforine revealed details about its molecular conformation and confirmed its chemical structure. This research is significant for understanding the physical and chemical properties of anhydroperforine, which is essential for its potential applications in various fields (Karimov, Bessonova, Yagudaev, & Yunusov, 1979).
Potential Biomedical Applications
While direct studies on anhydroperforine in biomedical applications are limited, research on superhydrophobic materials, similar to anhydroperforine, has shown potential in biomedical fields. These materials can control protein adsorption, cellular interaction, and bacterial growth, and are being considered for drug delivery devices and diagnostic tools (Falde, Yohe, Colson, & Grinstaff, 2016).
Interaction with Dopamine Receptors
Research has explored the interaction of related compounds with dopamine receptors, which is pertinent to understanding the potential pharmacological applications of anhydroperforine. For instance, tetrahydropalmatine, a compound similar to anhydroperforine, has been investigated for its antinociceptive properties and interaction with dopamine receptors (Chu, Jin, Friedman, & Zhen, 2008).
NMR Investigation
The NMR investigation of anhydroperforine and similar alkaloids provides valuable insights into their chemical characteristics. This type of research aids in the determination of the structure and functional groups of anhydroperforine, which is crucial for its application in scientific research (Yagudaev & Bessonova, 2004).
Gene Expression Studies
Studies have been conducted on compounds akin to anhydroperforine, like tetrahydropalmatine, to understand their effects on gene expression in stress models. These studies offer a pathway to comprehend how anhydroperforine might influence biological processes at the molecular level (Ceremuga et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Anhydroperforine involves a series of reactions to form the final product. The starting material is a natural product, Perforine, which undergoes several chemical transformations to form Anhydroperforine.", "Starting Materials": [ "Perforine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic anhydride", "Sodium bicarbonate", "Methylene chloride", "Magnesium sulfate", "Water" ], "Reaction": [ "Perforine is treated with hydrochloric acid to form Perforine hydrochloride salt.", "The salt is then reacted with sodium hydroxide to form Perforine free base.", "Perforine free base is then reacted with acetic anhydride and sodium bicarbonate to form the acetylated intermediate.", "The acetylated intermediate is then treated with sodium hydroxide to form the deacetylated intermediate.", "The deacetylated intermediate is then treated with methylene chloride to form the crude Anhydroperforine.", "The crude product is then purified by recrystallization using ethanol and water as solvents.", "The purified product is dried using magnesium sulfate to obtain Anhydroperforine in its final form." ] } | |
Número CAS |
22952-50-7 |
Nombre del producto |
ANHYDROPERFORINE |
Fórmula molecular |
C18H23NO4 |
Peso molecular |
317.1627 g/mol |
Sinónimos |
6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



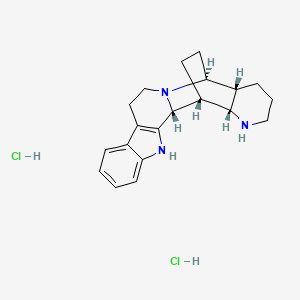


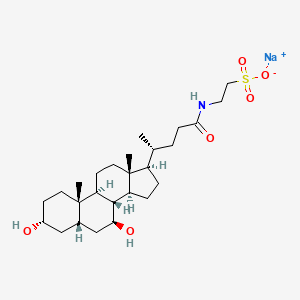
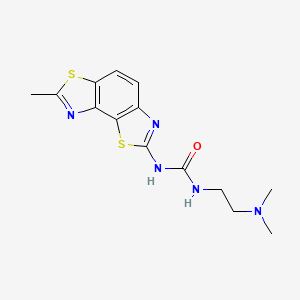

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
